molecular formula C3H9Cl2NO B123292 1-Amino-3-chloropropan-2-ol hydrochloride CAS No. 62037-46-1

1-Amino-3-chloropropan-2-ol hydrochloride

Cat. No. B123292
CAS RN: 62037-46-1
M. Wt: 146.01 g/mol
InChI Key: ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362334B1

Procedure details

Acetic anhydride (13 ml) is added to a thin slurry of (±)-1-amino-3-chloro-2-propanol hydrochloride ((±)-V, EXAMPLE 5, 5.0110 g, 34.317 mmol) in pyridine (20 ml) while maintaining the temperature in the range of 20-50°. The mixture is stirred at 20-25° for 18 hours, then water (14 ml) is added with an exotherm to 65°. The mixture is concentrated under reduced pressure and water (50 ml) is added. The pH is adjusted to 0.89 with hydrochloric acid (37.7%, 1.467 g, 15.17 mmol, 0.442 eq) at 0°. The mixture is extracted with methylene chloride (4×50 ml), the extracts dried over sodium sulfate and concentrated under reduced pressure. Ethyl acetate (20 ml) and heptane (20 ml) are added, the mixture seeded, then heptane (40 ml) is added to the resultant slurry. The precipitate is collected by filtration with reduced pressure, washed with heptane and dried to give a the title compound, mp=68.0-69.5°; TLC (silica gel; ethyl acetate, iodine char) Rf=0.39 (one spot); NMR 2.00, 2.21, 3.52, 3.62, 3.70, 5.10 and 6.33 δ; CMR 20.93, 23.10, 40.47, 43.53, 71.95, 170.45 and 170.71 δ; MS (CI, NH3) m/z (relative intensity) 213 (36), 211 (100), 196 (18) and 194 (53).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.011 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.467 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[ClH:8].NC[CH:11]([OH:14])[CH2:12]Cl.O.Cl.[N:17]1[CH:22]=CC=CC=1>>[C:11]([NH:17][CH2:22][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH2:6][Cl:8])(=[O:14])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.011 g
Type
reactant
Smiles
Cl.NCC(CCl)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.467 g
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 20-25° for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the range of 20-50°
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure and water (50 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 ml) and heptane (20 ml) are added
ADDITION
Type
ADDITION
Details
heptane (40 ml) is added to the resultant slurry
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration with reduced pressure
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NCC(CCl)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06362334B1

Procedure details

Acetic anhydride (13 ml) is added to a thin slurry of (±)-1-amino-3-chloro-2-propanol hydrochloride ((±)-V, EXAMPLE 5, 5.0110 g, 34.317 mmol) in pyridine (20 ml) while maintaining the temperature in the range of 20-50°. The mixture is stirred at 20-25° for 18 hours, then water (14 ml) is added with an exotherm to 65°. The mixture is concentrated under reduced pressure and water (50 ml) is added. The pH is adjusted to 0.89 with hydrochloric acid (37.7%, 1.467 g, 15.17 mmol, 0.442 eq) at 0°. The mixture is extracted with methylene chloride (4×50 ml), the extracts dried over sodium sulfate and concentrated under reduced pressure. Ethyl acetate (20 ml) and heptane (20 ml) are added, the mixture seeded, then heptane (40 ml) is added to the resultant slurry. The precipitate is collected by filtration with reduced pressure, washed with heptane and dried to give a the title compound, mp=68.0-69.5°; TLC (silica gel; ethyl acetate, iodine char) Rf=0.39 (one spot); NMR 2.00, 2.21, 3.52, 3.62, 3.70, 5.10 and 6.33 δ; CMR 20.93, 23.10, 40.47, 43.53, 71.95, 170.45 and 170.71 δ; MS (CI, NH3) m/z (relative intensity) 213 (36), 211 (100), 196 (18) and 194 (53).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.011 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.467 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[ClH:8].NC[CH:11]([OH:14])[CH2:12]Cl.O.Cl.[N:17]1[CH:22]=CC=CC=1>>[C:11]([NH:17][CH2:22][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH2:6][Cl:8])(=[O:14])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.011 g
Type
reactant
Smiles
Cl.NCC(CCl)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.467 g
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 20-25° for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the range of 20-50°
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure and water (50 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 ml) and heptane (20 ml) are added
ADDITION
Type
ADDITION
Details
heptane (40 ml) is added to the resultant slurry
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration with reduced pressure
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NCC(CCl)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.